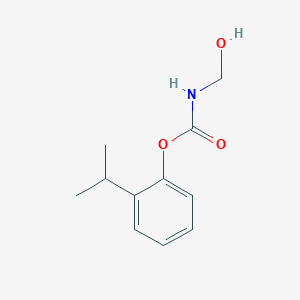
2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate is a chemical compound with the molecular formula C10H13NO2. It is a type of carbamate, which is a class of organic compounds derived from carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate typically involves the reaction of phenol derivatives with isocyanates. One common method is the reaction of 2-(Propan-2-yl)phenol with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of carbamates often involves large-scale chemical processes. For this compound, the process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl carbamate
- Methyl carbamate
- Ethyl carbamate
Comparison
2-(Propan-2-yl)phenyl (hydroxymethyl)carbamate is unique due to its specific structural features, such as the presence of the isopropyl group and the hydroxymethyl group. These structural elements confer distinct chemical properties and reactivity compared to other carbamates. For example, the isopropyl group can influence the compound’s steric hindrance and electronic distribution, affecting its interaction with biological targets.
Propriétés
Numéro CAS |
17863-56-8 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
(2-propan-2-ylphenyl) N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)9-5-3-4-6-10(9)15-11(14)12-7-13/h3-6,8,13H,7H2,1-2H3,(H,12,14) |
Clé InChI |
IAPSPMRZZVIOCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1OC(=O)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


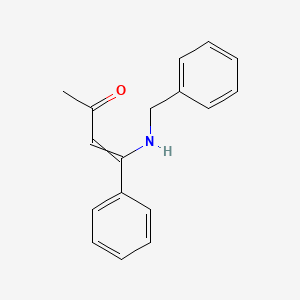


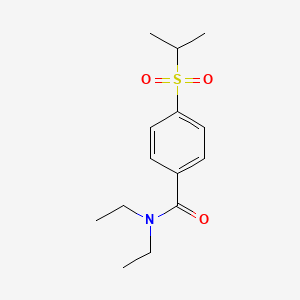
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
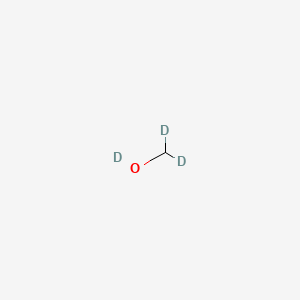


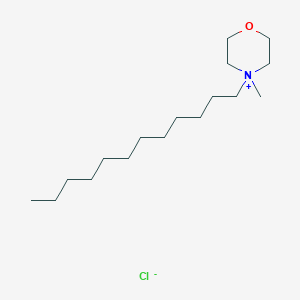

![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
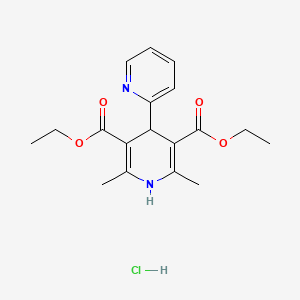

![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
